2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide

Serotonin Receptor 5-HT2C Binding Affinity

A well-characterized 5-HT2A/2C research probe with validated functional selectivity. Procure this high-purity lead compound for reproducible assay calibration (Ki=3.4 nM for 5-HT2C) and for systematic chemical optimization studies. Ideal for neurological programs requiring a defined starting scaffold to dial in receptor subtype selectivity.

Molecular Formula C19H22BrNO4
Molecular Weight 408.292
CAS No. 1787916-65-7
Cat. No. B2549563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide
CAS1787916-65-7
Molecular FormulaC19H22BrNO4
Molecular Weight408.292
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OCCO
InChIInChI=1S/C19H22BrNO4/c1-13-3-5-14(6-4-13)18(25-10-9-22)12-21-19(23)16-11-15(24-2)7-8-17(16)20/h3-8,11,18,22H,9-10,12H2,1-2H3,(H,21,23)
InChIKeyVRQGQGMQOGRJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide (CAS 1787916-65-7): Serotonin Receptor Profile


2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide is a synthetic, small-molecule benzamide derivative [1]. It is primarily characterized in public bioactivity databases as a ligand for the serotonin (5-HT) receptor family, specifically showing partial agonist activity at the 5-HT2C and 5-HT2A receptor subtypes in recombinant cell assays [2]. Its molecular formula is C19H22BrNO3, and it carries a preclinical designation in the ChEMBL database, indicating its early-stage research status [1].

Why Generic 5-HT2C Ligands Cannot Substitute for 2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide


Functional selectivity at the 5-HT2C receptor is highly sensitive to minor structural modifications, meaning that even close chemical analogs can exhibit profoundly different pharmacological profiles [1]. The 5-HT2 receptor family is notoriously difficult to target selectively; small changes to a ligand scaffold can switch a compound from an agonist to an antagonist, alter its signaling bias, or drastically change its selectivity profile against closely related subtypes like 5-HT2A and 5-HT2B [2]. Therefore, for any research program dependent on a specific balance of 5-HT2C partial agonism and functional selectivity, generic substitution without direct comparative data is not scientifically valid.

Quantitative Differentiation Guide for 2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide


5-HT2C Binding Affinity Compared to the Prototypical Agonist Lorcaserin

The compound demonstrates high binding affinity for the human 5-HT2C receptor with a Ki of 3.4 nM [1]. This affinity is within the range of the clinically validated, selective 5-HT2C agonist lorcaserin, which has a reported Ki of approximately 2.0 nM at the same receptor [2]. While not a direct selectivity measurement, the comparable affinity suggests a similar capacity for target engagement at the orthosteric site, a critical starting point for any 5-HT2C-focused research tool or drug discovery program.

Serotonin Receptor 5-HT2C Binding Affinity Lorcaserin Drug Discovery

Functional 5-HT2C Agonist Activity: Potency and Partial Agonism Profile

In a functional assay measuring partial agonist activity at the human 5-HT2C receptor expressed in HEK293 cells, the compound exhibits an EC50 of 32 nM [1]. This differentiates it from full agonists, which typically show higher efficacy but carry greater risk of receptor desensitization and on-target side effects. In comparison, the endogenous ligand serotonin (5-HT) acts as a full agonist with an EC50 in the low nanomolar range at this receptor, but lacks subtype selectivity [2]. The partial agonist profile is a key design feature for therapeutic candidates targeting 5-HT2C, as seen with lorcaserin, and this compound's data confirms it aligns with that functional modality.

GPCR Functional Assay 5-HT2C Agonist Efficacy Partial Agonist

Functional Selectivity Window Against 5-HT2A Receptor

Functional activity at the related 5-HT2A receptor subtype—a primary anti-target due to its association with hallucinations—shows an EC50 of 4.6 nM [1]. This yields a functional selectivity ratio (5-HT2C EC50 / 5-HT2A EC50) of approximately 6.96, indicating the compound is actually more potent at the 5-HT2A receptor [1]. This is a critical differentiation point. In contrast, lorcaserin displays a functional selectivity ratio of approximately 100-fold in favor of 5-HT2C [2]. The low selectivity of this compound makes it a poor choice for a selective 5-HT2C tool, but identifies it as a potentially useful dual 5-HT2A/2C ligand or a starting point for chemical optimization aimed at enhancing selectivity.

Selectivity 5-HT2A 5-HT2C Safety Pharmacology GPCR

Recommended Application Scenarios for 2-Bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide


Tool Compound for GPCR Polypharmacology Research on 5-HT2A and 5-HT2C Receptors

The compound's nearly equipotent partial agonist activity at both the 5-HT2A (EC50=4.6 nM) and 5-HT2C (EC50=32 nM) receptors makes it a valuable probe for studying the downstream effects of simultaneous activation of these two closely related serotonin receptor subtypes. This is particularly relevant for neurological research where the interplay between 5-HT2A and 5-HT2C signaling is thought to modulate complex behaviors [1].

Chemical Starting Point for Structure-Activity Relationship (SAR) Optimization of Selectivity

The compound provides a high-affinity scaffold with a defined selectivity flaw (favoring 5-HT2A over 5-HT2C). This makes it an excellent starting point for medicinal chemistry efforts aimed at enhancing 5-HT2C selectivity. Unlike a completely unselective hit, this lead has well-characterized on-target potencies that can be systematically dialed in or out through focused library synthesis [1].

In Vitro Reference Standard in Binding and Functional Assays for 5-HT2 Receptor Subtypes

Due to its robust and reproducible activity in validated radioligand binding (Ki=3.4 nM for 5-HT2C) and functional assays (EC50=32 nM for 5-HT2C; 4.6 nM for 5-HT2A), this compound can serve as a reference standard for assay development, calibration, and quality control in screening campaigns targeting the 5-HT2 receptor family [1].

Quote Request

Request a Quote for 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.